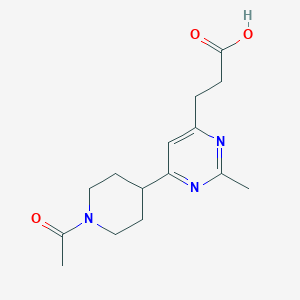

3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid

概要

説明

3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid is a chemical compound with a molecular weight of 291.35 g/mol. It is known for its role as a deubiquitinating enzyme inhibitor, which makes it a promising drug target due to its ability to regulate protein turnover and modulate critical signaling pathways.

化学反応の分析

Reaction Scheme:

Conditions :

-

Solvent : Dry acetonitrile

-

Temperature : 0°C → 25°C

-

Workup : Repeated ethyl acetate washes to remove urea byproducts .

Ester Hydrolysis and Acid Formation

The propanoic acid moiety can be generated through alkaline hydrolysis of its ester precursor. For example, heating ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with NaOH in ethanol/water at 25°C yields the free acid :

Key Steps:

-

Ester cleavage :

-

Acidification : Acetic acid is added to protonate the carboxylate.

Characterization Data (for analogous compounds):

| Property | Value (Source) |

|---|---|

| 1^11H NMR (DMSO) | δ 2.63 (t, CHCO), 4.42 (t, NCH) |

| MS (MALDI) | m/z 240.24 (M + Na) |

Hydrazide Formation and Cyclization

The propanoic acid can be converted to hydrazides (e.g., compound 4 in ) via reaction with hydrazine hydrate. Subsequent cyclization with triethyl orthoformate yields 1,3,4-oxadiazole derivatives:

Reaction Pathway:

-

Hydrazide synthesis :

-

Cyclization :

Conditions :

Piperidine Acetyl Group Reactivity

The acetyl group on the piperidine ring undergoes hydrolysis under acidic or basic conditions. For example, exposure to aqueous HCl or NaOH cleaves the acetyl group, regenerating the piperidine amine. This reaction is critical for modifying the compound’s pharmacokinetic properties .

Stability Considerations:

-

Acidic conditions : Acetyl hydrolysis occurs at pH < 3.

Comparative Reactivity of Structural Analogues

Stability and Degradation Pathways

科学的研究の応用

Biological Activities

Preliminary studies indicate that 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid exhibits several notable biological activities:

- Antimicrobial Activity : Research has suggested potential efficacy against various bacterial strains.

- Antitumor Properties : Early investigations have indicated that the compound may inhibit the growth of certain cancer cell lines.

- Neuroprotective Effects : The structural features may contribute to protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Synthetic Routes

Several synthetic pathways can be employed to produce this compound, including:

- Condensation Reactions : Utilizing starting materials containing piperidine and pyrimidine derivatives.

- Functional Group Modifications : Targeting specific sites on the molecule for further derivatization.

These methods are crucial for optimizing yield and purity for research applications.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Neuroprotection in Cell Models

Another investigation focused on the neuroprotective effects of this compound in neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers, indicating its potential application in neurodegenerative disease therapies.

作用機序

The mechanism of action of 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid involves its inhibition of deubiquitinating enzymes. These enzymes are responsible for removing ubiquitin from proteins, thereby regulating their degradation. By inhibiting these enzymes, the compound can modulate protein turnover and affect various signaling pathways.

類似化合物との比較

Similar compounds to 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid include:

3-(1-Acetylpiperidin-4-yl)propanoic acid: This compound has a similar structure but lacks the pyrimidine ring.

3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid: This compound has a pyrazine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit deubiquitinating enzymes and modulate critical signaling pathways.

生物活性

3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid, identified by its CAS number 1316221-68-7, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 291.35 g/mol. Its structure includes a piperidine ring and a pyrimidine derivative, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.35 g/mol |

| CAS Number | 1316221-68-7 |

| Purity | ≥95% |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Neuroprotective Effects : The presence of the piperidine moiety suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory activity, making it a candidate for further investigation in inflammatory diseases.

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : The compound might interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and pain.

In Vitro Studies

A study conducted on human cell lines demonstrated that the compound effectively reduced inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation. This suggests its potential as an anti-inflammatory agent.

In Vivo Studies

In animal models, administration of the compound resulted in significant reductions in pain-related behaviors, indicating potential analgesic properties. These findings warrant further exploration in clinical settings.

特性

IUPAC Name |

3-[6-(1-acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-10-16-13(3-4-15(20)21)9-14(17-10)12-5-7-18(8-6-12)11(2)19/h9,12H,3-8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOWALILLGVQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2CCN(CC2)C(=O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。